Forfenimex
Overview
Description
Forfenimex is a small molecule immunomodulator initially developed by Nippon Kayaku Co., Ltd. It has shown potential in the treatment of neoplasms and is currently in Phase 3 of clinical trials . The molecular formula of this compound is C9H11NO4, and it is known for its immunostimulant properties .
Biochemical Analysis
Biochemical Properties
Forfenimex plays a crucial role in biochemical reactions, particularly in the modulation of immune responses. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions of this compound is with immune cells, where it acts as an immunostimulant. This interaction involves the activation of specific signaling pathways that enhance the immune response against cancer cells . Additionally, this compound has been shown to interact with proteins involved in cell proliferation and apoptosis, thereby influencing the growth and survival of cancer cells .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In immune cells, this compound enhances the production of cytokines and other signaling molecules that promote an immune response . In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis, leading to reduced tumor growth . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer properties .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific receptors on immune cells, triggering a cascade of signaling events that lead to the activation of immune responses . Additionally, this compound inhibits certain enzymes involved in cell proliferation, thereby preventing the growth of cancer cells . The compound also modulates gene expression by influencing transcription factors and other regulatory proteins, resulting in changes in cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, allowing for sustained therapeutic effects . Prolonged exposure to this compound may lead to changes in cellular responses, including potential resistance mechanisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance immune responses and inhibit tumor growth without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including damage to normal tissues and organs . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to immune modulation and cancer cell metabolism . The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels, influencing the overall metabolic state of the cells . These interactions contribute to the therapeutic effects of this compound by altering the metabolic environment of cancer cells and enhancing immune responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, this compound accumulates in specific compartments, where it exerts its effects . The distribution of this compound within tissues also determines its overall bioavailability and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles within the cells through targeting signals and post-translational modifications . These localization patterns are essential for the proper functioning of this compound, as they determine the sites of its interactions with biomolecules and its overall therapeutic effects .
Preparation Methods
The synthesis of Forfenimex involves several key steps. One of the practical asymmetric synthesis routes starts from commercially available 2-hydroxy-dimethylterephthalate. The key steps include a stereogenic-center-forming enantioselective organocatalytic Mannich reaction of protected arylcarbaldimine with a kojic acid derivative and oxidative transformation of the γ-pyrone fragment into the carboxylic group . The total yield of (S)-forphenicinol hydrochloride, the active ingredient of this compound, via this nine-step synthetic scheme is significantly higher than those attained by known methods .
Chemical Reactions Analysis
Forfenimex undergoes various chemical reactions, including:
Scientific Research Applications
Forfenimex has a wide range of scientific research applications:
Mechanism of Action
Forfenimex exerts its effects through its immunostimulant properties. It acts by modulating the immune response, potentially enhancing the body’s ability to fight neoplasms . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with various components of the immune system to exert its effects .
Comparison with Similar Compounds
Forfenimex can be compared with other immunomodulatory compounds such as:
Forphenicinol: The active ingredient in this compound, known for its immunomodulatory and anticancer properties
Forphenicine: Another compound with similar immunomodulatory effects.
This compound stands out due to its higher yield in synthesis and its potential in treating neoplasms, making it a unique and valuable compound in the field of immunomodulation .
Properties
IUPAC Name |
(2S)-2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c10-8(9(13)14)5-1-2-6(4-11)7(12)3-5/h1-3,8,11-12H,4,10H2,(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBXPUUAYKCCLQ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](C(=O)O)N)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221764 | |
Record name | Forfenimex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10221764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71522-58-2 | |
Record name | (αS)-α-Amino-3-hydroxy-4-(hydroxymethyl)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71522-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Forfenimex [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071522582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Forfenimex | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10221764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FORFENIMEX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EL461OY152 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of forphenicinol?
A1: Forphenicinol primarily acts by activating macrophages [, , , , , , ]. While it does not directly kill bacteria or tumor cells, it enhances the ability of macrophages to do so.
Q2: What are the downstream effects of macrophage activation by forphenicinol?
A2: Forphenicinol-activated macrophages exhibit enhanced phagocytosis [], increased production of interferon-gamma (IFN-γ) [, ], and tumor necrosis factor (TNF) []. These cytokines play crucial roles in modulating immune responses and combating infections and tumors.
Q3: Does forphenicinol directly affect other immune cells?
A3: Research suggests that forphenicinol might indirectly enhance the activity of other immune cells, such as T lymphocytes and natural killer (NK) cells [, , ], possibly through the release of cytokines from activated macrophages.
Q4: What is the molecular formula and weight of forphenicinol?
A4: The molecular formula of forphenicinol is C9H11NO4, and its molecular weight is 197.19 g/mol [].
Q5: Is there any spectroscopic data available for forphenicinol?
A5: While specific spectroscopic data from the provided research is limited, forphenicinol exhibits native fluorescence, allowing for its detection and quantification using high-performance liquid chromatography with fluorescence detection [, ].
Q6: What are the potential therapeutic applications of forphenicinol?
A6: Research suggests potential applications in treating various conditions, including:
- Chronic respiratory infections: Forphenicinol demonstrated some efficacy in treating chronic respiratory infections, particularly those caused by Mycobacterium avium and Mycobacterium intracellulare complex [, , ].
- Cancer: Studies showed forphenicinol's potential as an adjunct to conventional chemotherapy, enhancing the antitumor effects of drugs like cyclophosphamide [, , ].
- Muscular dystrophy: Forphenicinol demonstrated potential in animal models of muscular dystrophy, improving myelination and extending lifespan [, ].
Q7: What is known about the pharmacokinetics of forphenicinol?
A7: Forphenicinol is orally active and achieves peak serum concentrations around 2 hours after administration [, ]. The serum levels appear to be dose-dependent and do not accumulate with repeated administration [].
Q8: How is forphenicinol metabolized in the body?
A8: Studies using gas chromatography-mass spectrometry identified five metabolites of forphenicinol in human urine []. The major metabolites are 3-hydroxy-4-hydroxymethylbenzylamine (M-2) and N-acetylforphenicinol (M-5) [].
Q9: What in vitro models have been used to study forphenicinol's activity?
A9: Researchers have utilized various in vitro models, including:
- Bacterial killing assays: These assays assess the ability of forphenicinol-activated macrophages and neutrophils to kill bacteria like Pseudomonas aeruginosa [].
- Tumor cell growth inhibition assays: These evaluate the ability of forphenicinol-activated macrophages and splenocytes to inhibit the growth of tumor cells [, ].
- Bone marrow cell proliferation assays: These assess forphenicinol's ability to stimulate the proliferation of bone marrow cells, which are crucial for immune cell production [].
Q10: What animal models have been used to study forphenicinol's efficacy?
A10: Various animal models have been employed, including:
- Mouse models of bacterial infection: These evaluate forphenicinol's ability to protect against infections caused by bacteria like Pseudomonas aeruginosa [, ].
- Murine tumor models: These assess forphenicinol's antitumor effects, often in combination with chemotherapy, on a variety of tumor types, including Ehrlich carcinoma, IMC carcinoma, L1210 leukemia, B16 melanoma, and Meth A fibrosarcoma [, , ].
- Jimpy mouse model of muscular dystrophy: This model investigates forphenicinol's ability to improve myelination and ameliorate disease symptoms [].
Q11: Have there been any clinical trials of forphenicinol?
A11: Yes, several clinical trials have investigated forphenicinol's efficacy in:
- Chronic respiratory infections: Multicenter trials in Japan evaluated forphenicinol's efficacy in treating chronic respiratory infections caused by Mycobacterium avium and Mycobacterium intracellulare complex [, ].
- Cancer: Phase I trials have been conducted to determine the optimal dose and schedule of forphenicinol in cancer patients [].
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